molecular formula C7H5NO B14458841 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile CAS No. 73654-30-5

7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile

Cat. No.: B14458841
CAS No.: 73654-30-5
M. Wt: 119.12 g/mol
InChI Key: UQBILKXPUGBXQL-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]hepta-2,4-diene-1-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile typically involves the Diels-Alder reaction. This reaction is performed between a furan derivative and an appropriate dienophile, such as an alkyne or alkene, under controlled conditions. The reaction conditions often include moderate temperatures and the use of a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile is unique due to its combination of a bicyclic structure with an oxygen bridge and a nitrile group.

Properties

CAS No.

73654-30-5

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile

InChI

InChI=1S/C7H5NO/c8-5-7-4-2-1-3-6(7)9-7/h1-4,6H

InChI Key

UQBILKXPUGBXQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(O2)(C=C1)C#N

Origin of Product

United States

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